molecular formula C13H24O2 B13762100 2-Methyl-2-dodecenoic acid CAS No. 53663-29-9

2-Methyl-2-dodecenoic acid

Cat. No.: B13762100
CAS No.: 53663-29-9
M. Wt: 212.33 g/mol
InChI Key: JVAKNQLSBYBCSZ-VAWYXSNFSA-N
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Description

2-Methyl-2-dodecenoic acid is an organic compound belonging to the class of unsaturated fatty acids It is characterized by the presence of a double bond at the second carbon atom and a methyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-dodecenoic acid can be synthesized through a multi-step process involving bromination, dehydrobromination, and saponification. The process begins with the bromination of methyl 2-methyldodecanoate using N-bromosuccinimide. This is followed by dehydrobromination with quinoline and finally, saponification of the ester to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-dodecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reagents such as bromine (Br₂) and chlorination agents are frequently used.

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Methyl-2-dodecenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-dodecenoic acid involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of events that lead to biofilm dispersion and changes in gene expression. This process involves the modulation of quorum sensing pathways, which are crucial for bacterial virulence and persistence .

Comparison with Similar Compounds

  • cis-11-Methyl-2-dodecenoic acid
  • cis-2-Decenoic acid
  • 2-Methylenedodecanoic acid

Comparison: 2-Methyl-2-dodecenoic acid is unique due to its specific structure, which includes a methyl group and a double bond at the second carbon. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and biological activities. For instance, cis-11-Methyl-2-dodecenoic acid and cis-2-Decenoic acid also act as signaling molecules but differ in their chain length and position of the double bond .

Properties

CAS No.

53663-29-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(E)-2-methyldodec-2-enoic acid

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+

InChI Key

JVAKNQLSBYBCSZ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCC/C=C(\C)/C(=O)O

Canonical SMILES

CCCCCCCCCC=C(C)C(=O)O

Origin of Product

United States

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